1-[3-(benzyloxy)phenyl]ethan-1-amine
Description
Contextualization within Organic and Medicinal Chemistry Research
In the field of organic chemistry, 1-[3-(benzyloxy)phenyl]ethan-1-amine serves as a key building block. enamine.net Its chemical identity is defined by a primary amine group and a benzyl (B1604629) ether. The primary amine allows for a wide range of chemical transformations, including the formation of amides, imines, and more complex nitrogen-containing heterocycles. The benzyl group acts as a protecting group for the phenolic hydroxyl functionality, a common strategy in multi-step organic synthesis to prevent unwanted side reactions. This allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group, which can be deprotected at a later stage.
The synthesis of related compounds, such as 1-[3,5-bis(benzyloxy)phenyl]ethanamine, typically involves the benzylation of the corresponding phenol (B47542) followed by the introduction of the ethanamine group. evitachem.com This suggests a probable synthetic route for this compound starting from 3-hydroxyacetophenone. The ketone would first be protected with a benzyl group, followed by a reductive amination to yield the final amine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 189561-33-9 |
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| SMILES Code | CC(C1=CC=CC(OCC2=CC=CC=C2)=C1)N |
This data is compiled from publicly available chemical databases. bldpharm.com
Significance of the 3-Benzyloxyphenyl-Ethan-1-amine Structural Motif
The structural motif of 3-benzyloxyphenyl-ethan-1-amine is significant due to the combination of its constituent parts. The phenethylamine (B48288) core (a phenyl ring attached to an ethylamine (B1201723) group) is a well-known scaffold in many biologically active compounds, including neurotransmitters and pharmaceuticals. The presence of the benzyloxy group at the meta-position of the phenyl ring influences the molecule's electronic properties and steric bulk.
In medicinal chemistry, benzyloxy groups can enhance the binding affinity of a molecule to its biological target, often through hydrophobic interactions within the binding pocket of an enzyme or receptor. evitachem.com This principle is seen in various drug discovery efforts. For instance, chalcones bearing benzyloxy substituents have been synthesized and studied for their potential biological activities. nih.gov The strategic placement of such groups can lead to improved pharmacological profiles.
Overview of Key Research Domains
The primary application of this compound is as a precursor in the synthesis of more complex molecules with potential biological activity. evitachem.com Its utility spans several key research areas:
Medicinal Chemistry: This compound is a valuable starting material for the development of novel therapeutic agents. The phenethylamine structure is a common feature in molecules targeting the central nervous system. For example, derivatives of 1-benzylpyrrolidine-3-amine have been investigated as multifunctional agents against Alzheimer's disease. nih.gov The ability to modify the primary amine of this compound allows for the creation of libraries of compounds for screening against various diseases. Research into compounds with similar backbones has explored applications in treating conditions like asthma and cancer. nih.govgoogle.com
Organic Synthesis: As a functionalized primary amine, it is used in the construction of a wide array of organic structures. enamine.net It can participate in reactions such as N-alkylation, N-acylation, and condensations with carbonyl compounds to form imines, which can be further modified. These reactions are fundamental in building the molecular complexity required for new materials and biologically active compounds. The synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, often relies on precursors containing amine functionalities. nih.govnih.gov
Table 2: Related Compounds in Research
| Compound Name | Research Context |
|---|---|
| 1-[3,5-Bis(benzyloxy)phenyl]ethanamine | Precursor for pharmaceuticals and advanced materials. evitachem.com |
| (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one | A chalcone (B49325) derivative studied for its crystal structure and intermolecular interactions. nih.gov |
| 2-amino-1-[3-(benzyloxy)phenyl]ethan-1-ol | A related amino alcohol with potential for further chemical modification. uni.lu |
Structure
2D Structure
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12H,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNMXKXVOBRNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Primary Synthetic Routes to 1-[3-(Benzyloxy)phenyl]ethan-1-amine
The primary routes to racemic this compound involve the transformation of a corresponding ketone precursor. These methods are generally high-yielding and straightforward.
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, the direct precursor is the ketone 1-[3-(benzyloxy)phenyl]ethan-1-one, also known as 3-benzyloxyacetophenone. prepchem.combldpharm.comsigmaaldrich.com The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.
A variety of reducing agents can be employed for this transformation, each with specific characteristics. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine intermediate over the starting ketone. masterorganicchemistry.comfishersci.co.uk
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | A common, relatively mild reducing agent. Can also reduce the starting ketone. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for the reduction of imines in the presence of ketones. masterorganicchemistry.com |
Multi-step syntheses provide a flexible approach, allowing for the construction of the target molecule from more basic precursors. A common strategy begins with the etherification of a phenolic starting material, followed by the installation and conversion of the acetyl group.
For instance, a practical synthesis starts with 3-hydroxyacetophenone. The phenolic hydroxyl group is protected by reacting it with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate. This reaction, an example of Williamson ether synthesis, yields 3-benzyloxyacetophenone. prepchem.com Following the formation of the ketone, the synthesis proceeds via reductive amination as described in the previous section to furnish the final product, this compound.
Protecting groups are essential tools in multi-step organic synthesis, enabling chemoselectivity by temporarily masking a reactive functional group. wikipedia.org In the synthesis of this compound, the benzyl group serves as a protecting group for the phenolic hydroxyl.
The benzyl (Bn) ether is advantageous because it is stable under a wide range of reaction conditions, including those that are basic or involve many nucleophiles and hydridic reducing agents. synarchive.comtcichemicals.com Deprotection, or the removal of the benzyl group to reveal the free phenol (B47542), is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). fishersci.co.ukwikipedia.org
In more complex syntheses, the amine functionality itself might require protection. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The Boc group is stable to basic and hydrogenolysis conditions but is readily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uktcichemicals.com The use of different classes of protecting groups, like a benzyl ether and a Boc-amine, allows for selective removal, a concept known as orthogonal protection. wikipedia.org
Table 2: Selected Protecting Groups for Phenols and Amines
| Functional Group | Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Conditions |
|---|---|---|---|---|
| Phenol | Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with base | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) fishersci.co.uk |
| Amine | Benzyl | Bn | Benzyl bromide (BnBr) with base | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk |
The mechanism of reductive amination proceeds through the formation of a Schiff base (an imine) as a key intermediate. orientjchem.orgrasayanjournal.co.in This intermediate is formed from the condensation reaction between the carbonyl group of 1-[3-(benzyloxy)phenyl]ethan-1-one and an amine, such as ammonia. The reaction is typically reversible and is often catalyzed by a small amount of acid to facilitate the dehydration step.
While the Schiff base is usually generated and reduced in situ without isolation, its formation is the critical step that precedes the final reduction to the amine. The general reaction involves the nucleophilic attack of the amine on the ketone carbonyl, forming a hemiaminal intermediate, which then eliminates a molecule of water to yield the C=N double bond of the Schiff base. researchgate.net
Stereoselective Synthesis of Chiral Enantiomers (e.g., (1R)-1-[3-(Benzyloxy)phenyl]ethan-1-amine)
The carbon atom bearing the amine group in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine and (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine. For many applications, particularly in pharmaceuticals, it is necessary to produce a single enantiomer. vapourtec.com This requires stereoselective synthesis methods.
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds. csic.es This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other. The catalyst creates a chiral pocket or environment that forces the substrate to react in a specific orientation. csic.es
In the synthesis of chiral this compound, asymmetric reductive amination of the prochiral ketone 3-benzyloxyacetophenone is a primary strategy. This can be achieved using a chiral catalyst, often a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand. The reaction is performed with a suitable reducing agent or in a transfer hydrogenation protocol. These catalytic systems can produce the desired amine with high enantiomeric excess (ee). nih.gov Another approach involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com
Asymmetric Reductions or Aminations
The synthesis of enantiomerically pure this compound is crucial for its application in various scientific fields. Asymmetric synthesis is primarily achieved through the stereoselective reduction of a prochiral ketone or the direct asymmetric reductive amination of the corresponding ketone, 3'-(benzyloxy)acetophenone.
Reductive aminases (RedAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. nih.govrsc.org These enzymes catalyze the reductive amination of a wide range of ketones, often with high enantiomeric excess and conversion rates. nih.govrsc.org The process typically involves the amination of the ketone substrate using an amine donor, such as ammonia, coupled with an NADPH-dependent reduction. nih.govrsc.org Fungal reductive aminases, in particular, have demonstrated a superior ability to utilize ammonia, making them highly suitable for the synthesis of primary amines like this compound. rsc.org The reaction is performed in a buffered solution, often with a glucose dehydrogenase (GDH) system for cofactor regeneration. nih.gov This enzymatic strategy offers an environmentally benign alternative to traditional metal-catalyzed methods. nih.gov
Table 1: Key Features of Asymmetric Reductive Amination
| Feature | Description | Source |
|---|---|---|
| Catalyst | Reductive Aminase (RedAm) | nih.govrsc.org |
| Substrate | 3'-(Benzyloxy)acetophenone | N/A |
| Amine Source | Ammonia | rsc.org |
| Cofactor | NADPH (with regeneration system) | nih.govrsc.org |
| Key Advantage | High stereoselectivity, environmentally friendly | nih.gov |
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl substituents onto the core structure can be achieved by utilizing appropriately substituted starting materials. For instance, the synthesis can begin from various substituted acetophenones, which are then subjected to amination reactions. researchgate.net This approach allows for the incorporation of different groups on the phenyl ring. The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides demonstrates how varying the ketone component (e.g., 4'-methyl-, 4'-methoxy-, 4'-chloroacetophenone) leads to a range of aryl-substituted analogs. researchgate.net
Furthermore, cross-coupling reactions, such as the Sonogashira or Suzuki reactions, can be employed to introduce aryl or alkynyl groups at specific positions on the aromatic ring, provided a suitable functional handle like an iodine atom is present on the precursor. rsc.org
Derivatization to Secondary and Tertiary Amine Structures
The primary amine functionality of this compound serves as a versatile handle for derivatization into secondary and tertiary amines. Standard N-alkylation or N-arylation reactions can be employed. nih.govnih.gov For example, reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups.
The synthesis of tertiary amines can be accomplished through methods like allylic C-H amination, where a secondary amine is cross-coupled with an olefin in the presence of a palladium catalyst. nih.gov While this method is specific to allylic systems, it highlights advanced strategies for C-N bond formation. More conventional methods involve the reaction of the primary amine with two equivalents of an alkylating agent. Derivatization is a common technique used to transform a chemical compound into a product with a similar chemical structure, known as a derivative, often to alter its chemical properties for analysis or specific applications. researchgate.net
Preparation of Salt Forms (e.g., Hydrochloride)
Amines are basic compounds that readily form salts upon reaction with acids. The hydrochloride salt of this compound is a common and stable form. parchem.com The preparation is typically straightforward, involving the dissolution of the free base in a suitable organic solvent, such as ethanol, methanol, or diethyl ether, followed by the addition of hydrochloric acid. researchgate.netprepchem.comrsc.org The HCl can be added as a gas, an aqueous solution, or a solution in an organic solvent. google.com The resulting hydrochloride salt usually precipitates from the solution and can be collected by filtration and purified by recrystallization. prepchem.com This process is widely used for the preparation of amine hydrochlorides for pharmaceutical and research purposes. google.com
Table 2: General Procedure for Hydrochloride Salt Formation
| Step | Action | Purpose | Source |
|---|---|---|---|
| 1 | Dissolve amine free base | Prepare a homogenous solution | researchgate.netprepchem.com |
| 2 | Add Hydrochloric Acid | Protonate the amine group | rsc.orggoogle.com |
| 3 | Precipitate/Crystallize | Isolate the salt from the solvent | prepchem.com |
Advanced Synthetic Techniques
Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance yields.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating a wide range of reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov
While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the technique is widely applied to reactions relevant to its synthesis and the preparation of its analogs. For example, microwave heating is effective for condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which can be precursors to amines. researchgate.net It is also used in the synthesis of various heterocyclic compounds, demonstrating its utility in C-N bond formation reactions. nih.govnih.govresearchgate.net The advantages of this method include better yields, shorter reaction times, and lower energy input, making it an attractive option for synthesizing the precursors or derivatives of the target compound. nih.gov
Application of Modern Catalytic Systems (e.g., Iron-based catalysis)
The synthesis of primary amines through the reductive amination of ketones is a cornerstone of modern organic chemistry. Historically reliant on noble metal catalysts, recent advancements have shifted focus towards more sustainable and earth-abundant alternatives. Among these, iron-based catalytic systems have emerged as a promising and powerful tool for this transformation. Research into the application of heterogeneous iron catalysts has demonstrated their efficacy in the reductive amination of a wide array of ketones, including aryl-alkyl ketones, to their corresponding primary amines with high yields and selectivity. researchgate.netresearchgate.netmasterorganicchemistry.com
The direct reductive amination of the precursor ketone, 3-(benzyloxy)acetophenone, to yield this compound can be effectively achieved using a specially designed iron-based catalyst. A notable example is a catalyst system comprising iron nanoparticles supported on nitrogen-doped silicon carbide (Fe/(N)SiC). researchgate.netmasterorganicchemistry.com This system has proven to be robust and reusable, offering a green and efficient pathway for primary amine synthesis. researchgate.net
The reaction typically proceeds by treating the ketone with an ammonia source, often aqueous ammonia, in the presence of the iron catalyst under a hydrogen atmosphere at elevated temperature and pressure. researchgate.netmasterorganicchemistry.com The catalyst facilitates the condensation of the ketone with ammonia to form an intermediate imine, which is then subsequently reduced in situ to the target primary amine, this compound.
Detailed research findings have shown that this iron-catalyzed reductive amination is tolerant of various functional groups on the aromatic ring of acetophenone (B1666503) derivatives. researchgate.netmasterorganicchemistry.com Ketones bearing electron-donating substituents, such as methoxy (B1213986) and methyl groups, have been successfully converted to their primary amines in excellent yields. researchgate.net This tolerance suggests that the benzyloxy group in 3-(benzyloxy)acetophenone would be well-accommodated by the catalytic system, leading to a high yield of the desired product.
The general applicability of the Fe/(N)SiC catalyst system is highlighted by its successful application to a range of substituted acetophenones, as detailed in the following table which is based on published research findings. researchgate.net
Table 1: Iron-Catalyzed Reductive Amination of Various Substituted Acetophenones
| Entry | Substrate (Ketone) | Product (Amine) | Yield (%) |
|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethan-1-amine | 91 |
| 2 | 4'-Methylacetophenone | 1-(p-tolyl)ethan-1-amine | 96 |
| 3 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-amine | 92 |
| 4 | 3'-Methoxyacetophenone | 1-(3-methoxyphenyl)ethan-1-amine | 90 |
The data presented in Table 1, derived from the successful amination of various acetophenone derivatives, strongly supports the feasibility of employing this iron-based catalytic methodology for the efficient synthesis of this compound from 3-(benzyloxy)acetophenone. The high yields obtained for structurally similar substrates underscore the potential of this modern catalytic approach.
Chemical Reactivity and Transformation Studies
Reactions of the Amine Functionality
The primary amine group is a key site of nucleophilicity and is readily susceptible to a range of transformations, including alkylation, acylation, and condensation reactions.
The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile, enabling it to participate in both alkylation and acylation reactions.
Alkylation: The primary amine can be converted into secondary or tertiary amines through reaction with alkyl halides. This substitution reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. The reaction can proceed stepwise, and control over the degree of alkylation can be challenging, often yielding a mixture of products.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms the corresponding N-acyl derivative (an amide). For instance, reacting 1-[3-(benzyloxy)phenyl]ethan-1-amine with acetyl chloride in the presence of a base would yield N-{1-[3-(benzyloxy)phenyl]ethyl}acetamide. This transformation is often employed in synthesis to protect the amine group or to reduce its activating effect on the aromatic ring during subsequent electrophilic substitution reactions. libretexts.org
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Methyl Iodide | Secondary Amine |
| N-Acylation | Acetyl Chloride | Amide |
The primary amine of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically reversible and acid- or base-catalyzed.
Furthermore, the amine can participate in multicomponent reactions, such as the Mannich reaction. In a process analogous to the condensation of (S)-1-phenylethan-1-amine with formaldehyde (B43269) and naphthalenediols, this compound could be expected to form complex heterocyclic structures. mdpi.com These reactions involve the formation of an iminium ion intermediate which is then attacked by a nucleophile, leading to the construction of more complex molecular architectures. mdpi.comnih.gov
Reactions Involving the Benzyloxy Moiety
The benzyloxy group, while generally stable, serves as a key functional handle, particularly as a protecting group for the phenolic oxygen. Its primary reactivity centers on the cleavage of the ether bond.
The benzyl (B1604629) group is a common protecting group for alcohols and phenols due to its relative stability and the variety of methods available for its removal. researchgate.net The cleavage of the C-O ether bond in the benzyloxy moiety is a crucial transformation, regenerating the phenol (B47542).
Common methods for debenzylation include:
Catalytic Hydrogenolysis: This is one of the most common methods, involving the reaction of the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This mild and efficient method cleaves the benzyl ether to yield 3-(1-aminoethyl)phenol (B1280079) and toluene (B28343).
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation. orgsyn.org Recent advancements have shown that this transformation can be mediated by visible light with catalytic amounts of DDQ, offering a high degree of functional group tolerance. orgsyn.orgnextpeptide.com
Table 2: Common Debenzylation Methods
| Method | Reagents | Byproduct | Key Feature |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Toluene | Mild, high yield |
| Oxidative Cleavage | DDQ | 2,3-dichloro-5,6-dicyanobenzyl ether | Tolerates many other functional groups orgsyn.org |
Direct oxidation of the benzyloxy group itself is not a typical transformation. However, the benzylic carbon of the protecting group is susceptible to oxidation under certain conditions. Strong oxidizing agents, such as potassium permanganate, would likely lead to cleavage of the ether or oxidation of other parts of the molecule, such as the ethylamine (B1201723) side chain. msu.edu
The mechanism of oxidative debenzylation with reagents like DDQ proceeds via initial hydride abstraction from the benzylic position, forming a resonance-stabilized carbocation, which is then attacked by water to facilitate cleavage. orgsyn.orgnextpeptide.com Therefore, the "oxidation of the benzyloxy group" is practically synonymous with its oxidative cleavage.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is "activated" towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the aminoethyl group and the benzyloxy group. Both are ortho, para-directing substituents. libretexts.orglibretexts.org
The directing effects of these two groups are cooperative. The positions ortho and para to the aminoethyl group are positions 2 and 4. The positions ortho and para to the benzyloxy group are positions 2, 4, and 6. Therefore, incoming electrophiles will be strongly directed to the 2, 4, and 6 positions of the phenyl ring.
The high reactivity conferred by the amine group can sometimes be a drawback, leading to multiple substitutions. openstax.org For example, reaction with bromine water would likely result in the formation of a polybrominated product. libretexts.org To achieve monosubstitution, the activating effect of the amine is often attenuated by converting it to an amide (e.g., an acetanilide) prior to carrying out the electrophilic substitution. The amide is still an ortho, para-director but is less activating than the free amine, allowing for greater control over the reaction. libretexts.org The amide can later be hydrolyzed back to the amine.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile (Example) | Predicted Major Products (Positions) | Reaction Conditions |
|---|---|---|
| Br⁺ (from Br₂) | 2,4,6-tribromo derivative | Aqueous solution, no catalyst libretexts.org |
| NO₂⁺ (from HNO₃/H₂SO₄) | Mixture of 2-, 4-, and 6-nitro derivatives | Controlled, often after N-acylation libretexts.org |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.com The position of substitution on the benzene (B151609) ring of this compound is determined by the directing effects of the existing substituents: the benzyloxy group (-OCH₂C₆H₅) at position 3 and the 1-aminoethyl group [-CH(NH₂)CH₃] at position 1.
Both the benzyloxy group and the aminoethyl group are classified as activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgchemistrytalk.org Activating groups are typically ortho, para-directors. wikipedia.orglibretexts.org
Benzyloxy Group (-OCH₂C₆H₅): This group is an ether. The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+M effect). This effect significantly increases the electron density at the positions ortho and para to the substituent. organicchemistrytutor.com Therefore, the benzyloxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.
1-Aminoethyl Group [-CH(NH₂)CH₃]: While alkyl groups are weakly activating through an inductive effect (+I effect), the primary amine portion of this substituent is a powerful activating group due to the lone pair on the nitrogen atom. libretexts.org However, under the strongly acidic conditions often required for EAS reactions, the amino group will be protonated to form an ammonium (B1175870) salt [-CH(NH₃⁺)CH₃]. This protonated form becomes a strongly deactivating, meta-directing group due to its positive charge and strong electron-withdrawing inductive effect (-I effect). wikipedia.orglibretexts.org
Predicted Substitution Patterns:
The outcome of an electrophilic substitution reaction on this compound will heavily depend on the reaction conditions, specifically the acidity.
Under Non-acidic or Mildly Acidic Conditions: The benzyloxy group at C3 directs ortho and para. The 1-aminoethyl group at C1 also directs ortho and para. The directing effects reinforce each other at certain positions.
The positions ortho to the benzyloxy group are C2 and C4.
The position para to the benzyloxy group is C6.
The positions ortho to the 1-aminoethyl group are C2 and C6.
The position para to the 1-aminoethyl group is C4.
Therefore, positions C2, C4, and C6 are all activated. The strongest activation is expected at positions 2, 4, and 6 where the directing effects of both groups are constructive. Steric hindrance from the relatively bulky substituents might influence the ratio of the products, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is sterically crowded between the two existing groups.
Under Strongly Acidic Conditions (e.g., Nitration, Sulfonation): The amino group becomes protonated [-CH(NH₃⁺)CH₃], transforming it into a strong deactivating, meta-director. libretexts.org
The benzyloxy group remains an ortho, para-director (to positions 2, 4, 6).
The newly formed ammonium group directs incoming electrophiles to the positions meta to it, which are C3 and C5. Since C3 is already substituted, it directs towards C5.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent at C1 [-CH(NH₂)CH₃] | Substituent at C3 [-OCH₂C₆H₅] | Predicted Major Substitution Sites | Conditions |
| Activating, o,p-director | Activating, o,p-director | C2, C4, C6 | Neutral / Mildly Acidic |
| Deactivating, m-director (as -NH₃⁺) | Activating, o,p-director | C4, C6 (Complex mixture, reaction is slow) | Strongly Acidic |
Mechanistic Investigations of Key Transformations
Several key transformations involving the functional groups of this compound have been studied in related systems, providing insight into their likely mechanistic pathways.
Oxidative Deamination/Imine Formation:
Secondary amines can undergo oxidation to form imines. This transformation is significant in both synthetic chemistry and biological systems. researchgate.net The oxidation of this compound would likely proceed through a mechanism involving the removal of two hydrogen atoms. Using an oxidant like iodosobenzene, potentially with a metal catalyst (e.g., manganese or iron porphyrins), the reaction is initiated. rsc.org
The proposed mechanism involves:
Initial interaction of the amine with the oxidant or catalyst complex.
Abstraction of a hydrogen atom from the nitrogen and a hydrogen atom from the adjacent carbon (the α-carbon).
Formation of a carbon-nitrogen double bond, yielding the corresponding imine, 1-[3-(benzyloxy)phenyl]ethan-1-imine, and water as a byproduct. researchgate.net
This imine is an important intermediate that can be hydrolyzed to a ketone or used in further synthetic steps. organic-chemistry.org
N-Debenzylation:
The benzyl group is often used as a protecting group for amines and can be removed under various conditions. acs.org For a compound like this compound, which is a type of benzylamine (B48309), N-debenzylation is a key transformation. Oxidative debenzylation offers a common pathway. acs.orgox.ac.uk
A plausible mechanism using an oxidant like N-Iodosuccinimide (NIS) or an alkali metal bromide with an oxidant like Oxone can be considered: acs.orgox.ac.uk
Radical Initiation: A radical (e.g., a bromo radical) is generated from the oxidant system. acs.org
Hydrogen Abstraction: The radical abstracts a hydrogen atom from the benzylic carbon of the amine's substituent, forming a resonance-stabilized benzylic radical.
Oxidation to Iminium Ion: This radical is further oxidized to a highly reactive iminium ion intermediate.
Hydrolysis: The iminium ion is readily attacked by water in the workup step.
Breakdown: The resulting hemiaminal-like intermediate is unstable and breaks down to release the debenzylated primary amine and benzaldehyde. researchgate.net
Interactive Data Table: Mechanistic Summary of Key Transformations
| Transformation | Reagents/Conditions | Key Intermediate | Mechanism Summary |
| Oxidation to Imine | Iodosobenzene, Metal Catalyst (e.g., Mn, Fe) rsc.org | Imine | Two-hydrogen elimination from N-H and α-C-H bonds. |
| Oxidative N-Debenzylation | K-t-BuO/DMSO, O₂ researchgate.net | Benzylic anion, Peroxy anion | Formation of a benzylic anion, which reacts with oxygen and subsequently breaks down to the deprotected amine and benzaldehyde. researchgate.net |
| Reductive Amination (Formation) | 3-Benzyloxyacetophenone, NH₃, H₂, Pd/C | Imine | Condensation of the ketone and ammonia (B1221849) to form an imine, followed by catalytic hydrogenation to the amine. rsc.org |
Structural Characterization and Elucidation
Crystallographic Analysis of Related Derivatives
A study of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative featuring benzyloxy groups, reveals key structural parameters. In this compound, the phenyl rings of the pendant benzyloxy groups are oriented at significant dihedral angles relative to the central phenyl ring, specifically 75.57 (10)° and 75.70 (10)°. nih.gov The crystal structure is stabilized by weak C—H⋯O and C—H⋯π interactions. nih.gov Hirshfeld surface analysis quantified these interactions, showing that H⋯H (49.8%), C⋯H (33.8%), and O⋯H (13.6%) contacts are the most significant contributors to the crystal packing. nih.gov This type of analysis highlights the importance of weak intermolecular forces in defining the solid-state architecture of molecules containing benzyloxy moieties.
The table below summarizes the crystal data for this related derivative.
| Parameter | Value |
| Compound Name | (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₃₁H₂₈O₄ |
| Molecular Weight | 464.53 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (A/B) | 26.43 (10)° (between chalcone phenyl rings) |
| Dihedral Angle (Bz/A) | 75.57 (13)° and 75.70 (10)° |
| Key Interactions | C—H⋯O, C—H⋯π |
| Reference | nih.gov |
This interactive table provides key crystallographic data for a derivative related to the subject compound.
Elemental Composition Determination
The elemental composition of a pure compound is a fundamental characteristic that confirms its identity. The theoretical composition can be calculated from the molecular formula, C₁₅H₁₇NO.
The table below details the calculated elemental percentages for 1-[3-(benzyloxy)phenyl]ethan-1-amine.
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 79.26% |
| Hydrogen | H | 1.008 | 7.54% |
| Nitrogen | N | 14.007 | 6.16% |
| Oxygen | O | 15.999 | 7.04% |
This interactive table shows the theoretical elemental composition of the title compound.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 1-[3-(benzyloxy)phenyl]ethan-1-amine. The choice of technique depends on the analytical goal, from rapid qualitative checks to precise quantitative determinations.
Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions that produce this compound and for assessing the purity of the final product. orgchemboulder.comijcrt.org The separation on a TLC plate, typically coated with silica (B1680970) gel or alumina, depends on the differential partitioning of the compound between the stationary phase and the mobile phase.
The polarity of the mobile phase is a critical parameter. For aromatic amines, a range of solvent systems can be employed, with their polarity adjusted to achieve optimal separation. niscpr.res.in Given the basic nature of the primary amine group in this compound, tailing or streaking on silica gel plates can be an issue. orgchemboulder.com This is often mitigated by adding a small percentage of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent. orgchemboulder.comnih.gov A typical mobile phase for analyzing aromatic amines might consist of a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone. ijcrt.orgniscpr.res.in Visualization of the spots on the TLC plate is achieved under UV light, owing to the aromatic rings in the molecule, or by staining with amine-specific reagents like ninhydrin (B49086) or a cinnamaldehyde-based spray for enhanced visibility. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the precise separation and quantification of this compound. Its high resolution and compatibility with various detectors make it a versatile and powerful analytical tool. helsinki.fi
Method Development for HPLC-UV Detection
For quantitative analysis, HPLC coupled with an Ultraviolet (UV) detector is a common configuration. The development of a robust HPLC-UV method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.
Stationary Phase: Reversed-phase chromatography using a C18 or C8 column is the most common approach for phenylethylamine derivatives. chrom-china.comresearchgate.net These non-polar stationary phases effectively retain the compound based on its hydrophobicity.
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol. chrom-china.comnih.gov The pH of the buffer is crucial for controlling the ionization state of the primary amine and any acidic silanol (B1196071) groups on the silica support, thereby influencing retention and peak symmetry. An isocratic or gradient elution can be used to achieve the desired separation from impurities or related compounds within a reasonable analysis time. bwise.kr
Detection: The benzoyl and phenyl moieties in this compound act as chromophores, allowing for direct UV detection. The detection wavelength is typically set in the range of 240–265 nm to maximize sensitivity. chrom-china.comresearchgate.netoup.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | chrom-china.com |
| Mobile Phase | Methanol/Acetonitrile and Phosphate Buffer | chrom-china.comnih.gov |
| Flow Rate | 1.0 mL/min | chrom-china.com |
| Detection Wavelength | 241 - 265 nm | chrom-china.comresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | fda.gov.tw |
Mass Spectrometry (MS) Coupling for Enhanced Specificity
Coupling HPLC with a Mass Spectrometer (LC-MS or LC-MS/MS) provides the highest level of specificity and sensitivity for the analysis of this compound. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of MS, allowing for definitive identification and quantification even in complex matrices.
Electrospray ionization (ESI) is a commonly used ionization technique for phenylethylamine derivatives, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. fda.gov.twmdpi.com In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented. For phenylethylamines, a characteristic fragmentation pathway is the alpha-cleavage (cleavage of the bond between the α- and β-carbon atoms of the ethylamine (B1201723) side chain). mdpi.com For this compound, this would result in the loss of the methyl group, leading to a prominent product ion.
By operating in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the instrument is set to specifically detect the transition from the precursor ion to a characteristic product ion. This provides exceptional selectivity and significantly reduces background noise, enabling very low limits of quantification (LOQ). fda.gov.twrug.nlnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | fda.gov.tw |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | fda.gov.tw |
| Precursor Ion | [M+H]⁺ | mdpi.com |
| Primary Fragmentation | Alpha-cleavage (Cα-Cβ bond scission) | mdpi.com |
| Column | Reversed-Phase C18 or Phenyl-Hexyl | fda.gov.twnih.gov |
Chemical Derivatization Strategies for Analytical Enhancement
Chemical derivatization is a powerful strategy to overcome inherent limitations in the analyzability of this compound. thermofisher.com The primary amine group is the main target for derivatization, which can be employed to:
Enhance Detectability: Attaching a chromophore or fluorophore to improve UV or fluorescence response. thermofisher.comnih.gov
Improve Chromatographic Properties: Increase retention on reversed-phase columns and improve peak shape by masking the polar amine group. thermofisher.com
Enable Chiral Separation: As this compound is a chiral compound, reacting it with a chiral derivatizing agent creates a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on standard, non-chiral columns (e.g., C18). chrom-china.comresearchgate.net
Common derivatizing reagents for primary amines include:
Phenylisothiocyanate (PITC): Reacts with the amine to form a phenylthiourea (B91264) derivative with strong UV absorbance, suitable for HPLC-UV analysis. oup.com
9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms a highly fluorescent derivative, ideal for sensitive HPLC-FLD analysis. thermofisher.comresearchgate.net
Dansyl chloride (DNS-Cl): Another classic reagent that yields intensely fluorescent derivatives. nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): A chiral derivatizing agent used for determining the optical purity of amines like α-phenylethylamine by forming diastereomers separable by HPLC. chrom-china.comresearchgate.net
The choice of derivatization strategy depends on the analytical objective, whether it is to increase sensitivity for trace analysis or to resolve the enantiomers for stereochemical quality control. creative-proteomics.comnih.gov
Introduction of Fluorophores for FLD
Fluorescence detection (FLD) offers higher sensitivity and selectivity compared to UV/Vis detection. Derivatization is often necessary to attach a fluorophore—a molecule that can emit light after being excited by light of a specific wavelength—to the analyte. researchgate.net For primary amines like this compound, several classic derivatizing agents are available to introduce a fluorescent tag.
Dansyl Chloride (DNS-Cl) is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent dansyl-amides. thermofisher.comsigmaaldrich.com These derivatives are stable and can be detected with high sensitivity. researchgate.net The reaction is typically carried out in an alkaline medium. nih.gov
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is another important fluorogenic reagent. biotium.com It is not fluorescent itself but reacts with primary and secondary amines to form intensely fluorescent adducts. researchgate.netnih.gov NBD-Cl is advantageous due to its stability in aqueous solutions. researchgate.net The resulting derivatives of primary amines typically exhibit excitation and emission maxima around 465 nm and 535 nm, respectively, in methanol. thermofisher.combiotium.com
The choice between these and other fluorogenic reagents depends on factors such as the reactivity with the target amine, the fluorescence properties of the derivative, and the complexity of the sample matrix. Optimization of the derivatization reaction conditions, including pH, temperature, and reaction time, is essential for achieving maximum fluorescence intensity and, consequently, the lowest detection limits. dergipark.org.tr
Derivatization for Improved Ionization in MS Analysis
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of compounds. However, some molecules, including certain amines, may exhibit poor ionization efficiency, leading to low sensitivity. Chemical derivatization can be employed to enhance the ionization of the analyte, thereby improving its detection by MS. nih.gov
The derivatization process can improve MS analysis in several ways:
Increased Ionization Efficiency: By introducing a functional group that is readily ionizable (e.g., a permanently charged group or a group that is easily protonated or deprotonated), the signal intensity in the mass spectrometer can be significantly enhanced. nih.gov
Improved Chromatographic Separation: Derivatization can alter the polarity and volatility of the analyte, leading to better separation on chromatographic columns, which are often coupled with mass spectrometers. nih.gov
Structural Information: The fragmentation pattern of the derivatized analyte in the mass spectrometer can provide additional structural information. nih.gov
For primary amines, derivatization can be achieved using reagents that introduce a charge or a group that stabilizes a charge. For example, benzoyl chloride can be used to derivatize amines, and the resulting benzoyl derivatives often show improved reversed-phase chromatographic retention and enhanced ESI-MS response. nih.gov The derivatization of (5R)-hydroxytriptolide with benzylamine (B48309) has been shown to enhance its detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Selection and Optimization of Derivatizing Reagents
The selection of an appropriate derivatizing reagent is a critical step in developing a robust and sensitive analytical method. The choice depends on the analytical technique to be used (UV/Vis, FLD, or MS) and the nature of the analyte.
Dansyl Chloride (DNS-Cl):
Application: Primarily used for fluorescence detection, but the derivatives can also be detected by UV and MS. nih.govrsc.org
Reaction: Reacts with primary and secondary amines under alkaline conditions. researchgate.netnih.gov
Advantages: Produces stable, highly fluorescent derivatives. researchgate.net
Optimization: Key parameters to optimize include pH, reagent concentration, reaction time, and temperature to ensure complete derivatization and minimize the formation of by-products. nih.gov
Phenyl Isothiocyanate (PITC):
Application: Widely used for UV detection of amino acids and other primary and secondary amines via HPLC. nih.govfinechem-mirea.ru
Reaction: Reacts with amines to form phenylthiocarbamyl (PTC) derivatives. nih.govthermofisher.com The reaction is typically fast at room temperature. thermofisher.com
Advantages: The reagent is volatile, allowing for easy removal of excess reagent before analysis. thermofisher.com It provides stable derivatives with good chromatographic properties. nih.gov
Optimization: The reaction conditions, including solvent, pH, and temperature, need to be controlled to ensure quantitative derivatization. finechem-mirea.ru
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl):
Application: A fluorogenic and chromogenic reagent for the analysis of primary and secondary amines by HPLC with fluorescence or UV-Vis detection. researchgate.netnih.gov
Reaction: NBD-Cl itself is non-fluorescent and reacts with amines to yield highly fluorescent products. biotium.comnih.gov
Advantages: NBD derivatives are stable, and the reagent is more soluble in aqueous solutions compared to dansyl chloride. researchgate.netdergipark.org.tr It is considered a cost-effective derivatizing agent. dergipark.org.tr
Optimization: The reaction is influenced by pH, temperature, and time. dergipark.org.tr For example, optimal derivatization of insulin (B600854) with NBD-Cl was achieved at 50°C for 2 hours in a pH 9.0 buffer. dergipark.org.tr
The following table summarizes the key characteristics of these derivatizing reagents:
| Derivatizing Reagent | Abbreviation | Target Functional Group | Detection Method | Key Advantages |
| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | FLD, UV, MS | High fluorescence, stable derivatives thermofisher.comresearchgate.net |
| Phenyl Isothiocyanate | PITC | Primary and Secondary Amines | UV | Volatile reagent, stable derivatives nih.govthermofisher.com |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary and Secondary Amines | FLD, UV/Vis | Stable, good aqueous solubility researchgate.netdergipark.org.tr |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-[3-(benzyloxy)phenyl]ethan-1-amine involves the creation of a three-dimensional model to investigate its structural features. A crucial aspect of this is conformational analysis, which aims to identify the most stable spatial arrangements of the molecule's atoms, known as conformers. The flexibility of this molecule arises from the rotation around several single bonds, such as the C-C bond of the ethylamine (B1201723) side chain, the C-O bond of the benzyloxy group, and the C-N bond.
Table 1: Illustrative Conformational Data from Theoretical Calculations This table illustrates the type of data obtained from conformational analysis; specific values for the target compound require dedicated computational studies.
| Parameter | Description | Typical Focus of Analysis |
| Dihedral Angle (C-C-N-H) | Rotation around the ethylamine side chain. | Determines the relative orientation of the amino and phenyl groups. |
| Dihedral Angle (C-O-C-C) | Rotation around the benzyloxy ether bond. | Influences the position of the terminal phenyl ring relative to the core. |
| Intramolecular H-Bonding | Potential hydrogen bond between the amine (-NH2) and the ether oxygen. | Can significantly stabilize a conformer, reducing its flexibility. |
| Energy Minima | The calculated lowest energy state(s) of the molecule. | Identifies the most probable conformation(s) of the molecule. |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This simulation places the ligand into the binding site of a receptor and scores the quality of the interaction, predicting the binding affinity and orientation.
The structural features of this compound suggest several potential interactions. The benzyloxy group, with its two phenyl rings, can form hydrophobic and π-π stacking interactions within a protein's binding pocket. evitachem.com The ethanamine portion contains a primary amine that can act as a hydrogen bond donor, a critical interaction for anchoring the molecule to amino acid residues like aspartate or glutamate. evitachem.com Docking studies on similar compounds have been used to predict their potential as inhibitors for various enzymes or as ligands for receptors. nih.gov By docking this compound against a panel of known protein targets, researchers can generate hypotheses about its potential biological activity.
Table 2: Potential Protein Targets for Docking Studies This table lists hypothetical protein classes that could be investigated for interactions with phenylethylamine derivatives based on their structural motifs.
| Protein Class | Rationale for Interaction | Potential Predicted Effect |
| Monoamine Oxidases (MAO) | The phenylethylamine scaffold is a known substrate/inhibitor motif. | Inhibition of neurotransmitter metabolism. |
| G-Protein Coupled Receptors (GPCRs) | Many aminergic GPCRs (e.g., adrenergic, dopamine (B1211576) receptors) recognize amine-containing ligands. | Agonist or antagonist activity. |
| Ion Channels | Amine-containing molecules can act as channel blockers. | Modulation of ion flow. |
| Kinases | The aromatic rings can fit into ATP-binding sites. | Inhibition of signal transduction pathways. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural features of a molecule with its physicochemical properties. This is achieved by developing mathematical models that relate calculated molecular descriptors (e.g., topological, electronic, steric) to an experimentally measured property.
For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. The process involves calculating a wide range of descriptors for a set of structurally related molecules, including the target compound, and then using statistical methods like multiple linear regression or machine learning to build a predictive model. While specific QSPR studies focused on this compound are not prominently available, the methodology is widely applied in chemical and pharmaceutical research to estimate properties without the need for experimental measurement, thereby accelerating the design and selection process for new compounds.
In Silico Prediction of Molecular Parameters (e.g., BBB score)
In silico methods are widely used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile early in the drug discovery process. nih.govnih.gov One of the most critical parameters for compounds targeting the central nervous system is their ability to cross the Blood-Brain Barrier (BBB).
The "BBB Score" is an algorithm designed to predict BBB penetration based on five key physicochemical descriptors. nih.gov This score offers an improvement over other multiparameter optimization approaches. nih.gov The algorithm combines these descriptors using stepwise and polynomial piecewise functions to generate a score that predicts whether a compound is likely to enter the brain. nih.gov The blood-brain barrier is a protective layer that prevents many toxic substances and drugs from reaching the brain. nih.gov
The parameters required for calculating the BBB score for a compound like this compound would be determined computationally.
Table 3: Physicochemical Descriptors for BBB Score Prediction
| Descriptor | Definition | Relevance to BBB Penetration |
| Number of Aromatic Rings | The count of aromatic rings in the molecule. | Influences lipophilicity and potential for π-π interactions. |
| Number of Heavy Atoms | The count of all atoms excluding hydrogen. | Correlates with molecular size. |
| MWHBN | A composite descriptor involving Molecular Weight, Hydrogen Bond Donors, and Hydrogen Bond Acceptors. | Balances size with hydrogen bonding capacity, as excessive H-bonding hinders BBB crossing. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | A key indicator of a molecule's ability to permeate membranes; lower TPSA is generally favored. |
| pKa | The acid dissociation constant. | Determines the ionization state of the molecule at physiological pH, which strongly affects membrane permeability. |
Structure Activity Relationship Sar Research
Correlation of Structural Modifications with Chemical Reactivity
The chemical reactivity of 1-[3-(benzyloxy)phenyl]ethan-1-amine is primarily dictated by its functional groups: the primary amine, the benzyloxy ether linkage, and the two aromatic rings. Modifications to any of these sites can significantly alter the molecule's stability, reactivity, and interaction with other chemical entities.
Amino Group: The primary amine (-NH₂) is a nucleophilic and basic center. Its reactivity can be modified by N-alkylation or N-acylation. For instance, converting the primary amine to a secondary or tertiary amine can alter its basicity and steric profile, which in turn affects its interaction with biological targets. Such modifications have been shown to impact the activity of phenethylamine (B48288) analogs significantly acs.org.
Benzyloxy Group: The benzyloxy moiety functions as a stable ether. It is generally unreactive under physiological conditions but serves as a protecting group for a phenolic hydroxyl group. This group can be cleaved under specific chemical conditions, most commonly through catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source), which would yield the corresponding 3-(1-aminoethyl)phenol (B1280079) organic-chemistry.org. The stability of this group is crucial, as its cleavage would produce a fundamentally different molecule with a polar hydroxyl group, altering its properties and potential interactions.
Table 1: Predicted Impact of Structural Modifications on Chemical Reactivity
| Structural Modification | Anticipated Effect on Reactivity | Relevant Chemical Principles |
|---|---|---|
| N-methylation of the amino group | Decreased number of hydrogen bond donors; potential change in basicity and steric hindrance. | Conversion of a primary amine to a secondary amine reduces its ability to donate hydrogen bonds and can alter its pKa. |
| Addition of a substituent (e.g., -NO₂) to the phenethylamine ring | Decreased electron density of the ring, making it less susceptible to electrophilic substitution; potential alteration of amine pKa. | Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack. |
| Cleavage of the benzyloxy ether | Formation of a polar phenolic hydroxyl group, significantly increasing reactivity and polarity. | Hydrogenolysis is a common method for cleaving benzyl (B1604629) ethers, a reaction sensitive to the choice of catalyst and reaction conditions organic-chemistry.org. |
Influence of Molecular Architecture on Interaction Profiles
The three-dimensional arrangement of a molecule—its architecture—is critical for its ability to bind to specific biological targets like receptors or enzymes. For this compound, key architectural features include the substitution pattern on the aromatic ring and the presence of the bulky benzyl group.
The placement of the benzyloxy group at the meta-position is significant. SAR studies on phenethylamine analogs demonstrate that the substitution pattern (ortho, meta, or para) profoundly affects receptor affinity and selectivity nih.gov. A meta-substituent orients itself in a distinct spatial region compared to para or ortho-substituents, which can be critical for fitting into a specific binding pocket.
Table 2: Influence of Aromatic Substitution on Receptor Affinity in Phenethylamine Analogs
| Substituent Position | General Impact on Interaction Profile | Example from Analog Studies |
|---|---|---|
| Para | Often critical for activity; alkyl or halogen groups at this position can positively affect binding affinity nih.gov. | In many phenethylamine series, a para-substituent is essential for optimal receptor engagement. |
| Meta | Can fine-tune selectivity between receptor subtypes by occupying a different vector in the binding pocket. | Substituents at the meta position on the N-benzyl ring of some phenethylamines were found to enhance activity mdpi.com. |
| Ortho | Can introduce steric hindrance that may decrease affinity, but can also lock the molecule into a favorable conformation for binding. | Ortho-substituents on the N-benzyl ring of N-benzylphenethylamines, such as a 2-hydroxy group, can lead to highly potent and selective compounds nih.govacs.org. |
Stereochemical Impact on Specificity of Interactions
The presence of a chiral center at the α-carbon (the carbon atom attached to both the phenyl ring and the amino group) is a defining feature of this compound. This means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-1-[3-(benzyloxy)phenyl]ethan-1-amine and (S)-1-[3-(benzyloxy)phenyl]ethan-1-amine.
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. This principle is fundamental in pharmacology, where enantiomers of a drug can have vastly different potencies, efficacies, or even different biological effects altogether.
For phenethylamine derivatives, stereochemistry is known to be a crucial determinant of activity. For example, docking simulations of some chiral phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) showed that different stereoisomers adopt distinct binding poses and exhibit different binding stabilities koreascience.kr. Similarly, the activity of certain psychoactive phenylcyclopropylamines, which are rigid analogs of phenethylamines, is known to reside in the trans isomer wikipedia.org. It is therefore highly probable that the (R) and (S) enantiomers of this compound would display different affinities and activities at any given biological target due to the specific three-point interactions required for chiral recognition researchgate.net. The synthesis and separation of these individual enantiomers would be essential to fully characterize their specific interaction profiles nih.govsigmaaldrich.comjiangnan.edu.cn.
Table 3: Hypothetical Example of Stereoselectivity in Receptor Binding
| Enantiomer | Hypothetical Binding Affinity (Ki) | Rationale for Difference |
|---|---|---|
| (R)-enantiomer | Low (e.g., 10 nM) | The 3D arrangement of the amino, methyl, and substituted phenyl groups allows for an optimal fit into the chiral binding pocket of the receptor. |
| (S)-enantiomer | High (e.g., 500 nM) | The mirrored 3D arrangement results in a suboptimal fit, potentially causing a steric clash or preventing a key interaction with the receptor. |
Role of Functional Groups (Amino, Benzyloxy) in Hydrogen Bonding and Lipophilicity
The physicochemical properties of a molecule, particularly its ability to form hydrogen bonds and its lipophilicity, are governed by its functional groups. These properties are critical for everything from solubility and membrane permeability to receptor binding affinity.
Amino Group (-NH₂): The primary amine is a versatile functional group for molecular interactions. It has two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor . At physiological pH, this group is typically protonated to form an ammonium (B1175870) cation (-NH₃⁺), which is a strong hydrogen bond donor and can form a powerful ionic bond (salt bridge) with an anionic residue (e.g., aspartate or glutamate) in a binding pocket nih.gov. This interaction is often a key anchoring point for phenethylamine ligands to their receptors.
Benzyloxy Group (-O-CH₂-Ph): This group influences both hydrogen bonding and lipophilicity.
Hydrogen Bonding: The ether oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor nih.gov. While weaker than the hydrogen bonds formed by a carbonyl or hydroxyl group, this interaction can still contribute to binding affinity. The aromatic rings of the benzyloxy group can also participate in weak C-H···π interactions rsc.org.
Table 4: Contribution of Functional Groups to Physicochemical Properties
| Functional Group | Hydrogen Bonding Potential | Contribution to Lipophilicity |
|---|---|---|
| Primary Amino (-NH₂) | Donor (2 H's) and Acceptor (1 lone pair). Strong donor when protonated (-NH₃⁺). | Low (polar group). |
| Ether (-O-) | Acceptor (2 lone pairs). | Moderate (less polar than -OH but more than -CH₂-). |
| Phenyl Rings (x2) | Acceptor for weak C-H···π bonds rsc.org. | High (large, nonpolar surface area). |
Exploratory Research Applications in Chemical Sciences
Utility as a Building Block in Complex Organic Synthesis
The strategic importance of 1-[3-(benzyloxy)phenyl]ethan-1-amine in organic synthesis lies in its capacity to serve as a versatile chiral precursor. The presence of a primary amine and a benzyloxy-protected phenol (B47542) offers multiple points for chemical modification, allowing for its incorporation into a diverse range of larger, more complex molecules. The ethylamine (B1201723) backbone provides a stereocenter that is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
One of the primary applications of this compound is in the stereoselective synthesis of more elaborate molecules. The chiral amine can be employed as a key fragment, where its inherent chirality is transferred to the target molecule. This is particularly valuable in the synthesis of pharmaceutical intermediates, where the specific three-dimensional arrangement of atoms is critical for biological activity. For instance, derivatives of this amine can be utilized in the construction of compounds with potential therapeutic applications.
The benzyloxy group serves as a protecting group for the phenolic hydroxyl function, which can be deprotected at a later stage in a synthetic sequence to reveal a reactive hydroxyl group. This allows for further functionalization, such as the introduction of other substituents or the formation of ether or ester linkages, thereby increasing the molecular complexity. The primary amine group is also a key reactive site, enabling the formation of amides, imines, and other nitrogen-containing functionalities that are prevalent in biologically active molecules.
Contribution to the Development of Novel Chemical Processes
Beyond its role as a structural component, this compound and its derivatives have the potential to contribute to the development of new and improved chemical methodologies. The chiral nature of the compound makes it a candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis.
As a chiral auxiliary, the amine can be temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be cleaved and potentially recycled, having served its purpose of inducing chirality. This approach is a cornerstone of modern asymmetric synthesis.
Furthermore, the amine can be modified to create novel chiral ligands for transition metal catalysts. These ligands can coordinate to a metal center and create a chiral environment that influences the stereoselectivity of a wide range of catalytic transformations, such as hydrogenations, cross-coupling reactions, and aminations. The development of new catalytic systems is a continuous effort in chemical research, aiming for more efficient, selective, and environmentally benign synthetic methods. The structural motifs present in this compound provide a foundation for designing ligands that can lead to breakthroughs in catalytic process development. While specific, widely-published examples of this compound's use in developing novel named processes are still emerging, its potential is recognized within the synthetic chemistry community.
Emerging Research Directions and Future Perspectives
Development of Greener and More Efficient Synthetic Pathways
The synthesis of fine chemicals like 1-[3-(benzyloxy)phenyl]ethan-1-amine is increasingly scrutinized through the lens of green chemistry. The goal is to develop methods that are not only efficient in terms of yield but also environmentally benign. Key areas of development include the use of safer solvents, catalytic reactions, and processes that minimize waste.
Research Findings: Traditional synthetic routes often involve multiple steps with stoichiometric reagents and extensive purification, leading to significant waste. Emerging research focuses on overcoming these limitations. For instance, the principles of green chemistry are being applied to analogous reactions, such as amide bond formation, which is a common transformation for amine compounds. Studies comparing different methods—like using an acid chloride, a coupling reagent (HATU), or a boric acid catalyst—reveal substantial differences in their environmental impact. walisongo.ac.id The boric acid-catalyzed condensation, for example, is identified as a much greener route because it uses a catalyst and generates only water as a byproduct, despite sometimes requiring longer reaction times. walisongo.ac.id
Another promising avenue is the use of alternative energy sources to drive reactions. Sonochemical methods, which use ultrasound irradiation, have been shown to facilitate the synthesis of 1,3,5-triazine (B166579) derivatives with high yields in short reaction times. nih.gov Similarly, microwave-assisted synthesis has enabled the reduction of excess reagents and reaction times in the creation of aminotriazine (B8590112) derivatives. nih.gov These technologies could potentially be adapted for the synthesis of this compound and its derivatives, reducing energy consumption and the need for harsh reaction conditions.
The efficiency of a synthesis is also measured by its process mass intensity (PMI), which considers the total mass of materials used to produce a certain mass of product. Pathways with lower PMI are considered more efficient and sustainable. walisongo.ac.id Future research will likely focus on designing synthetic pathways for this compound that optimize these green metrics.
Table 1: Comparison of Green Chemistry Metrics for Different Amide Synthesis Methods This table illustrates metrics for analogous reactions that could inform greener synthesis of derivatives of the target compound.
| Synthetic Route | Key Advantage | Key Disadvantage | Process Mass Intensity (PMI) | Atom Economy |
|---|---|---|---|---|
| Acid Chloride Route | High reactivity | Hazardous reagents, significant waste | High | Low |
| HATU Coupling Route | High yield, ease of execution | High molecular weight reagent, complex workup | Moderate | Low |
| Boric Acid Catalysis | Water as sole byproduct, catalytic | Prolonged reflux time may be needed | Low | High |
Data adapted from a comparative study on amide-forming reactions. walisongo.ac.id
Advancements in Asymmetric and Stereoselective Synthesis
Since this compound is a chiral molecule, the ability to synthesize a specific enantiomer is crucial, as different enantiomers can have vastly different biological activities. Asymmetric and stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for chiral separation of a racemic mixture.
Research Findings: Significant progress is being made in the field of asymmetric synthesis. One area of advancement is catalyst-controlled stereoselective reactions. For example, in the synthesis of chiral quinazolinones, the choice of a vanadium-based catalyst and the position of substituents on the phenyl ring were shown to be decisive in achieving high enantiomeric excess (ee). nih.gov This highlights the importance of catalyst design in controlling stereochemistry.
Another powerful technique is the use of chiral auxiliaries. A patent for the synthesis of a related chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, describes using (R)-α-methylphenethylamine as a chiral auxiliary to form an imine, which is then reduced to yield the desired stereoisomer with good selectivity. google.com This method avoids chemical resolution and provides a higher yield of the target enantiomer. google.com
Enzymatic resolutions are also becoming more sophisticated. While early attempts to resolve certain secondary amines via enzymatic acylation were unsuccessful, newer methods using enzymatic hydrolysis of a remote oxalamate ester group have proven feasible. google.com This approach allows for the separation of enantiomers under mild conditions. Furthermore, the stereoselective synthesis of complex molecules like 1,3-dienes has been achieved through methods involving regio- and stereoselective carbolithiation followed by stereoretentive halodeborylation, demonstrating the high level of control now possible in organic synthesis. nih.gov These advanced strategies could be instrumental in developing efficient syntheses for the (S)- or (R)-enantiomers of this compound. chemscene.comfluorochem.co.uk
Novel Applications in Chemical Biology Tools and Probes
The structure of this compound makes it an attractive scaffold for the development of chemical biology tools and probes. These are molecules designed to interact with specific biological targets, enabling the study of biological processes at a molecular level.
Research Findings: While direct applications of this compound as a chemical probe are not yet widely reported, research on analogous structures demonstrates its potential. For instance, derivatives of a benzyloxyphenyl-methylaminophenol scaffold were designed as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov This was achieved by modifying the core structure to create compounds that could bind to the SH2 domain of the STAT3 protein, with some analogues showing significant inhibitory activity. nih.gov This suggests that the this compound framework could be similarly functionalized to target other proteins of interest.
The development of fluorescent probes is another active area of chemical biology. A deferasirox-based sensor was synthesized for the selective detection of nitrobenzene, operating through a photoinduced electron transfer (PET) mechanism. researchgate.net The amine group on this compound provides a convenient handle for attaching fluorophores or other reporter groups. By conjugating it to a molecule that recognizes a specific analyte or biological environment, it could be developed into a probe for fluorescence-based assays, such as those using fluorescence resonance energy transfer (FRET) to monitor enzyme activity. researchgate.net
Refinement of Computational Predictive Models for Molecular Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For a molecule like this compound, these methods can predict the properties of its derivatives and guide the design of new compounds with desired functions.
Research Findings: The power of computational modeling is evident in the discovery of novel enzyme inhibitors. In the aforementioned study on STAT3 inhibitors, virtual screening of a chemical library was the first step in identifying a hit compound with a benzyloxyphenyl-methylaminophenol scaffold. nih.gov Following this initial discovery, molecular docking simulations were used to predict how the hit compound and its synthesized analogues would bind to the target protein. nih.gov This computational insight helped explain the structure-activity relationship (SAR) and guided the design of more potent inhibitors. nih.gov
Such in silico approaches can be applied to the this compound core. By building computational models, researchers can screen virtual libraries of its derivatives for potential binding affinity against a wide range of biological targets. This can significantly accelerate the discovery process by prioritizing which compounds to synthesize and test in the laboratory. Furthermore, computational models can predict various physicochemical properties, such as solubility, stability, and bioavailability, which are critical for the development of new therapeutic agents. As algorithms and computing power continue to improve, the refinement of these predictive models will play an increasingly crucial role in unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 1-[3-(benzyloxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps:
Benzylation of 3-hydroxybenzaldehyde : Protect the hydroxyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3-(benzyloxy)benzaldehyde.
Reductive Amination : React the aldehyde with ammonium acetate and a reducing agent (e.g., NaBH₃CN) to form the primary amine.
Optimization Tips :
- Use anhydrous conditions during benzylation to minimize side reactions.
- Monitor pH during reductive amination (ideal pH ~6–7) to enhance yield.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amine .
Q. How is this compound characterized structurally?
Methodological Answer:
- 1H NMR : Peaks at δ 7.43–6.75 ppm (aromatic protons), δ 3.65 ppm (CH₂NH₂), and δ 1.25 ppm (NH₂, broad singlet). Coupling constants (J = 8.5 Hz) confirm para-substitution on the benzene ring .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 228.1 (C₁₅H₁₇NO).
- IR Spectroscopy : Stretching frequencies at 3350 cm⁻¹ (N-H) and 1240 cm⁻¹ (C-O-C).
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential respiratory irritation (evidenced in related amines ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can derivatization techniques improve the detection of this compound in trace analysis?
Methodological Answer:
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 70% vs. 90%) arise from:
- Impurity in Starting Material : Recrystallize 3-hydroxybenzaldehyde before use.
- Reducing Agent Selection : NaBH₃CN outperforms NaBH₄ in selectivity (less aldehyde reduction).
- Workup : Extract the amine with dichloromethane (3 × 20 mL) to minimize losses .
Q. How can stability-indicating methods (e.g., RP-UPLC) assess degradation products?
Methodological Answer:
- Stress Testing : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and heat (60°C).
- UPLC Conditions : C18 column, gradient elution (ACN:H₂O + 0.1% TFA), detection at 220 nm.
- Degradation Products :
Q. What mechanistic insights exist for the deprotection of the benzyloxy group in this compound?
Methodological Answer:
- Catalytic Hydrogenation : Use Pd/C (10%) under H₂ (1 atm) to cleave the benzyl ether.
- Mechanism : Adsorption of H₂ on Pd, followed by cleavage of the C-O bond.
- Alternative Methods : BBr₃ in DCM (0°C) selectively removes benzyl groups without reducing the amine .
Q. How does the benzyloxy substituent influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative SAR : Replace the benzyloxy group with methoxy or hydroxy groups.
- Biological Assays : Test binding affinity to serotonin receptors (e.g., 5-HT₁A).
- Findings : Benzyloxy enhances lipophilicity (logP = 2.1), improving blood-brain barrier penetration vs. methoxy (logP = 1.3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
